2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a pyrazolo-triazine derivative that has shown promising results in various studies.
Mecanismo De Acción
The exact mechanism of action of 2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate is not fully understood. However, studies have suggested that it exerts its anticancer effects by inhibiting the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. It has also been suggested that this compound inhibits the activity of certain kinases, which could contribute to its anticancer properties.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate has several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis in cancer cells. It has also been shown to inhibit the activity of certain kinases, which could contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate in lab experiments is its potential as a kinase inhibitor and anticancer agent. Its reliable synthesis method and promising results in various studies make it a potential candidate for further research. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine its toxicity profile and optimal dosage for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate. One area of interest is the development of more potent and selective kinase inhibitors based on this compound. Another area of interest is the development of combination therapies using this compound and other anticancer agents. Further studies are also needed to determine its toxicity profile and optimal dosage for use in lab experiments. Overall, 2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate has shown promising results in various studies and could be a potential candidate for the development of new anticancer agents and kinase inhibitors.
Métodos De Síntesis
The synthesis of 2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate involves the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl acetoacetate in the presence of acetic anhydride and a catalytic amount of sulfuric acid. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. This method has been reported in a few research papers and is considered a reliable and efficient way to synthesize this compound.
Aplicaciones Científicas De Investigación
2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate has been studied for its potential use in various scientific research applications. One of the main areas of interest is its anticancer properties. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment.
In addition to its anticancer properties, this compound has also been studied for its potential use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, and their dysregulation has been linked to several diseases, including cancer. 2-phenyl-2H-pyrazolo[3,4-e][1,2,4]triazin-7-yl acetate has shown promising results in inhibiting kinases and could be a potential candidate for the development of kinase inhibitors.
Propiedades
IUPAC Name |
(2-phenylpyrazolo[3,4-e][1,2,4]triazin-7-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O2/c1-8(18)19-12-10-11(14-15-12)13-7-17(16-10)9-5-3-2-4-6-9/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDLNXOVOZFIMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=NN=C2C1=NN(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenylpyrazolo[3,4-e][1,2,4]triazin-7-yl) acetate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.